N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,2-dimethylpropanamide is a complex organic molecule that has captured significant interest within the scientific community. This compound exhibits a unique structure characterized by an ethanesulfonyl group attached to a tetrahydroquinoline backbone, making it a valuable subject for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,2-dimethylpropanamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: : This step usually begins with the hydrogenation of quinoline under high pressure and temperature, using a suitable catalyst like palladium on carbon.
Introduction of the Ethanesulfonyl Group: : The tetrahydroquinoline derivative is reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine, facilitating the attachment of the ethanesulfonyl moiety.
Addition of the Dimethylpropanamide Group: : The final step involves coupling the intermediate with 2,2-dimethylpropanoic acid, typically in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
For large-scale production, the process often involves:
Optimized reaction conditions for maximum yield.
Continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Implementation of environmentally friendly solvents and reagents to minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,2-dimethylpropanamide can undergo various reactions, including:
Oxidation: : Utilizes agents like potassium permanganate, forming corresponding sulfoxides and sulfones.
Reduction: : Employs reducing agents such as lithium aluminum hydride to produce amines.
Substitution: : Halogenation and nitration reactions, forming substituted derivatives with different functional groups.
Common Reagents and Conditions
Typical reagents include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Bases: : Triethylamine, pyridine.
Acids: : Hydrochloric acid, sulfuric acid.
Major Products
Reactions yield a variety of products:
Oxidation: : Sulfones, sulfoxides.
Reduction: : Primary and secondary amines.
Substitution: : Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,2-dimethylpropanamide has diverse applications in fields such as:
Chemistry: : Utilized as a precursor for the synthesis of more complex molecules, catalysts, and ligands.
Biology: : Studies on protein-ligand interactions, enzyme inhibition, and receptor binding.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: : Used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
Molecular Targets and Pathways
The compound’s mechanism of action involves:
Binding to Specific Receptors or Enzymes: : Affecting their activity and modulating biological pathways.
Interaction with Cellular Membranes: : Altering membrane permeability and signaling.
Inducing Apoptosis or Inhibiting Proliferation: : In cancer cells through specific molecular pathways like the MAPK/ERK or PI3K/Akt pathways.
Comparison with Similar Compounds
Uniqueness
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,2-dimethylpropanamide stands out due to:
Specific Functional Groups: : Enhancing its reactivity and versatility.
Complex Structure: : Providing unique interaction capabilities with biological targets.
Similar Compounds
Comparable compounds include:
1,2,3,4-Tetrahydroquinolines: : Differing in the substituents attached to the core structure.
Ethanesulfonyl Derivatives: : Varying in the attached organic backbones.
Dimethylpropanamide Derivatives: : With different substituents on the amide nitrogen or the alkyl chain.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-5-22(20,21)18-10-6-7-12-11-13(8-9-14(12)18)17-15(19)16(2,3)4/h8-9,11H,5-7,10H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBVOBHPWWCFGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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